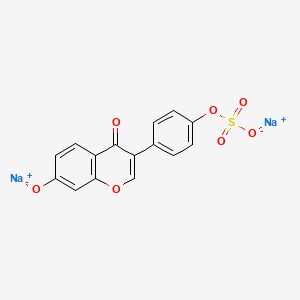
Daidzein 4'-Sulfate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daidzein 4'-Sulfate Disodium Salt is a chemical compound with the molecular formula C₁₅H₈Na₂O₇S and a molecular weight of 378.26. This compound is known for its unique structure, which includes a chromenyl group and a sulfate group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 4'-Sulfate Disodium Salt typically involves the reaction of 4-(7-oxido-4-oxochromen-3-yl)phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Daidzein 4'-Sulfate Disodium Salt can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
Daidzein 4'-Sulfate Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Daidzein 4'-Sulfate Disodium Salt involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with various enzymes and receptors, modulating their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxochromen-7-yl)oxyacetic acid: Another chromenyl derivative with distinct chemical properties.
Uniqueness
Daidzein 4'-Sulfate Disodium Salt stands out due to its unique combination of a chromenyl group and a sulfate ester, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C₁₅H₈Na₂O₇S |
|---|---|
Molecular Weight |
378.26 |
Synonyms |
Sulfuric Acid Mono-[4-(7-hydroxy-4-oxo-4H-chromen-3-yl)-phenyl]ester Disodium Salt; 7-Hydroxy-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-4-one Disodium Salt; Daidzein-4’-O-sulfate Disodium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















